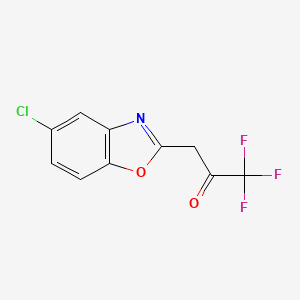
3-(5-Chloro-1,3-benzoxazol-2-yl)-1,1,1-trifluoropropan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Chloro-1,3-benzoxazol-2-yl)-1,1,1-trifluoropropan-2-one is a chemical compound with a unique structure that combines a benzoxazole ring with a trifluoropropanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-1,3-benzoxazol-2-yl)-1,1,1-trifluoropropan-2-one typically involves the reaction of 5-chloro-1,3-benzoxazole with a trifluoropropanone derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
化学反応の分析
Types of Reactions
3-(5-Chloro-1,3-benzoxazol-2-yl)-1,1,1-trifluoropropan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom in the benzoxazole ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, with temperature, solvent, and reaction time being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can introduce various functional groups into the compound.
科学的研究の応用
3-(5-Chloro-1,3-benzoxazol-2-yl)-1,1,1-trifluoropropan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-(5-Chloro-1,3-benzoxazol-2-yl)-1,1,1-trifluoropropan-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
2,5-Dichloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzenesulfonamide: This compound shares the benzoxazole ring but has different substituents, leading to distinct properties and applications.
3-(5-Chloro-1,3-benzoxazol-2-yl)phenylamine: Another similar compound with a benzoxazole ring, used in different research contexts.
Uniqueness
3-(5-Chloro-1,3-benzoxazol-2-yl)-1,1,1-trifluoropropan-2-one is unique due to the presence of the trifluoropropanone moiety, which imparts specific chemical and biological properties. This makes it valuable for applications where these unique characteristics are desired.
特性
CAS番号 |
189936-24-1 |
|---|---|
分子式 |
C10H5ClF3NO2 |
分子量 |
263.60 g/mol |
IUPAC名 |
3-(5-chloro-1,3-benzoxazol-2-yl)-1,1,1-trifluoropropan-2-one |
InChI |
InChI=1S/C10H5ClF3NO2/c11-5-1-2-7-6(3-5)15-9(17-7)4-8(16)10(12,13)14/h1-3H,4H2 |
InChIキー |
AIYJHMKXGHJLTN-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Cl)N=C(O2)CC(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Diazonio-2-[2-(diethylamino)ethyl]phenolate](/img/structure/B12567245.png)
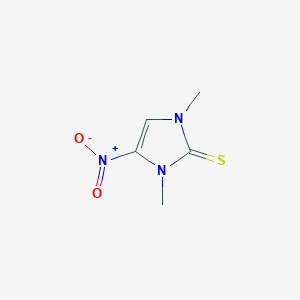
![Triethoxy[2,3,5,6-tetrafluoro-4-(trifluoroethenyl)phenyl]silane](/img/structure/B12567254.png)
![2,4-Di-tert-butyl-6-[(3,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12567261.png)

![3-[4-(Dimethylamino)anilino]-1-(4-hexylphenyl)prop-2-en-1-one](/img/structure/B12567280.png)

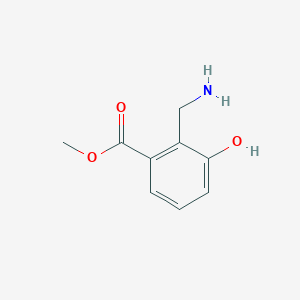
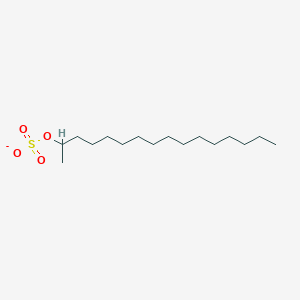
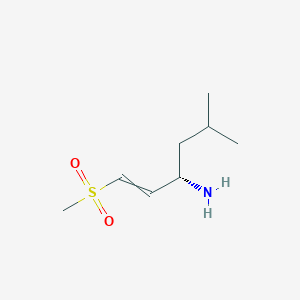
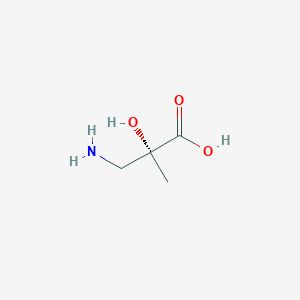
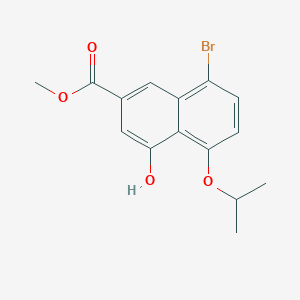
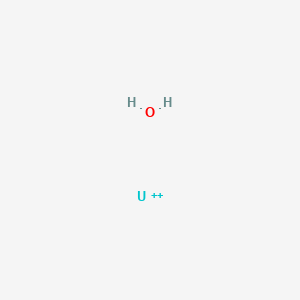
![Phosphonic acid, [difluoro(3-methoxyphenyl)methyl]-, diethyl ester](/img/structure/B12567336.png)
